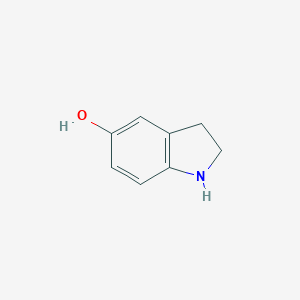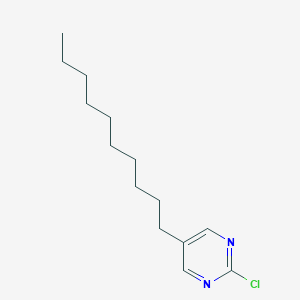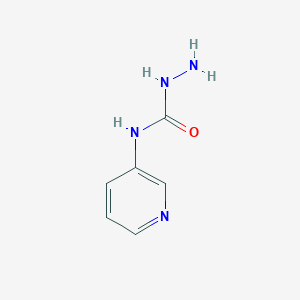
Indolin-5-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2,3-dihydro-1H-indol-5-ol often involves multi-component reactions allowing for the efficient construction of the indole core. For instance, an efficient one-pot procedure for preparing functionalized dihydro-1H-indol-4(5H)-ones has been reported, utilizing a catalyst-free, three-component reaction under mild conditions (Wang & Shi, 2013). This method exemplifies the type of synthetic approaches that may be adapted for the synthesis of 2,3-dihydro-1H-indol-5-ol by modifying the substrates and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives, including 2,3-dihydro-1H-indol-5-ol, can be elucidated and optimized through various spectroscopic and computational techniques. For example, a study presented detailed characterization and molecular structure analysis through IR, NMR, and XRD techniques, alongside density functional theory (DFT) calculations, providing insights into the bond parameters and electronic properties of indole derivatives (Rajaraman et al., 2017).
Chemical Reactions and Properties
Indole compounds, including 2,3-dihydro-1H-indol-5-ol, participate in a variety of chemical reactions. The reactivity often involves the indole ring, where substitutions at different positions lead to diverse derivatives with varied biological and chemical properties. For instance, the synthesis of 5,10-dihydroindolo[3,2-b]indoles involves unusual cascade reactions featuring annulation and sequential C-N bond formations, highlighting the complex reactivity patterns indole derivatives can undergo (Yu, Zhang-Negrerie, & Du, 2016).
Applications De Recherche Scientifique
Réactions multicomposants
Les indoles, y compris l’Indolin-5-ol, sont parmi les échafaudages hétérocycliques à base d’azote les plus polyvalents et les plus courants et sont fréquemment utilisés dans la synthèse de divers composés organiques . Ils sont très importants parmi les structures hétérocycliques en raison de leurs activités biologiques et pharmaceutiques . La dernière décennie a été témoin d’une activité considérable en matière de synthèse de dérivés de l’indole en raison des possibilités de conception de structures polycycliques par l’incorporation de plusieurs échafaudages hétérocycliques fusionnés .
Agents neuroprotecteurs
Une série de dérivés de l’indoline, y compris l’this compound, ont été conçus, synthétisés et évalués biologiquement en tant qu’agents neuroprotecteurs multifonctionnels pour lutter contre l’AVC ischémique . Dans l’essai antioxydant, tous les composés ont montré des effets protecteurs significatifs contre la mort des cellules RAW 264.7 induite par H2O2 .
Agents antiprolifératifs
Des ribonucléosides indoliques dérivés de la pyrimidine, qui comprennent l’this compound, ont été synthétisés et testés pour leur activité antiproliférative in vitro . Ils ont montré des résultats prometteurs contre le carcinome cervical HL-60 HeLaS3, la lignée cellulaire humaine de leucémie lymphoblastique T CCRF–CEM et la leucémie promyélocytique .
Synthèse catalytique
L’this compound peut être utilisé dans des méthodes de synthèse catalytique . Ces méthodes sont cruciales dans le développement et l’application des indoline dans les produits pharmaceutiques .
Traitement de l’AVC ischémique
Les dérivés de l’indoline, y compris l’this compound, se sont avérés efficaces dans le traitement de l’AVC ischémique
Mécanisme D'action
Target of Action
Indolin-5-ol, also known as 2,3-dihydro-1H-indol-5-ol or 2,3-Dihydroindol-5-ol, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . Specifically, this compound has been found to target Topoisomerase IV subunit B (parE) . This enzyme plays a crucial role in DNA replication, making it a significant target for many drugs .
Mode of Action
This compound interacts with its target, Topoisomerase IV, inhibiting its function . This inhibition disrupts the process of DNA replication, leading to the death of the cell . Furthermore, this compound exhibits a dual mode of action. In addition to the direct inhibition of Topoisomerase IV, it also undergoes reductive bioactivation, leading to the formation of damaging reactive species .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway due to its interaction with Topoisomerase IV . By inhibiting this enzyme, this compound disrupts the normal replication of DNA, leading to cell death . This makes this compound potentially useful in the treatment of conditions characterized by rapid cell division, such as cancer .
Pharmacokinetics
Indoline compounds, in general, have been found to have good drug-like characteristics suitable for oral absorption . They are also substrates for some of the major CYP 450 isoforms, suggesting they may have strong plasma protein binding and efficient distribution .
Result of Action
The primary result of this compound’s action is the death of the cell due to disrupted DNA replication . This can lead to a decrease in the number of rapidly dividing cells, such as cancer cells . Additionally, this compound has been found to show significant protective effects against H2O2-induced death of RAW 264.7 cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored in a dark place, under -20°C . Furthermore, the presence of oxygen can influence the compound’s mode of action, as it facilitates the in vivo reduction of this compound, leading to the formation of damaging reactive species .
Safety and Hazards
Orientations Futures
Indole derivatives, including 2,3-dihydro-1H-indol-5-ol, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Propriétés
IUPAC Name |
2,3-dihydro-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9-10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCXQPXCYDDJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434426 | |
| Record name | 2,3-dihydro-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172078-33-0 | |
| Record name | 2,3-dihydro-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)
![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)
![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)


![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)



![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)


